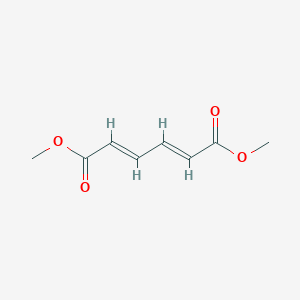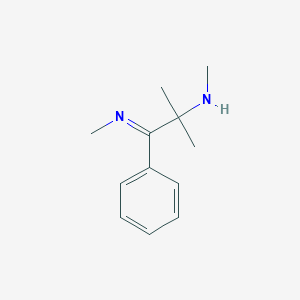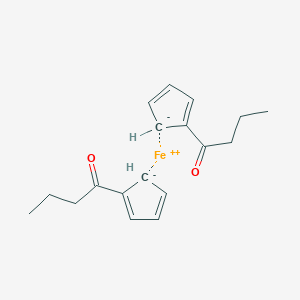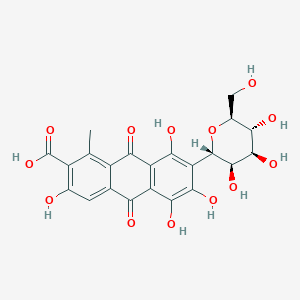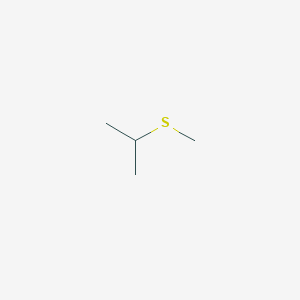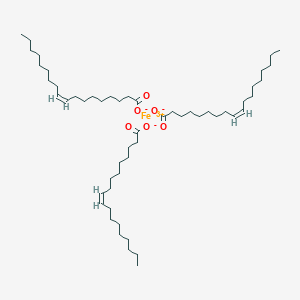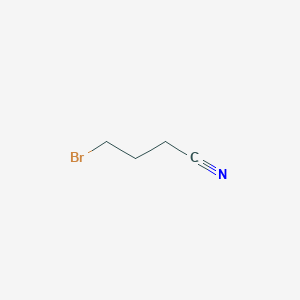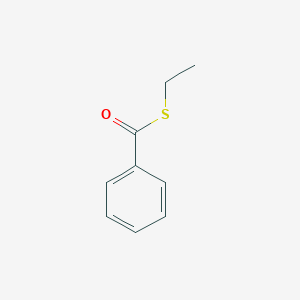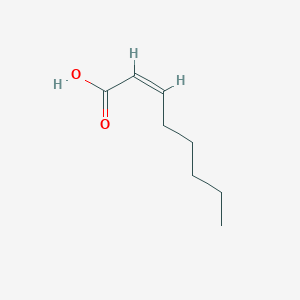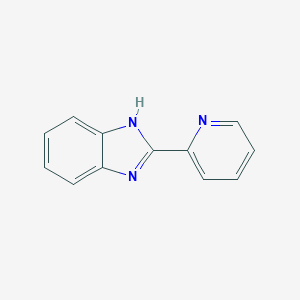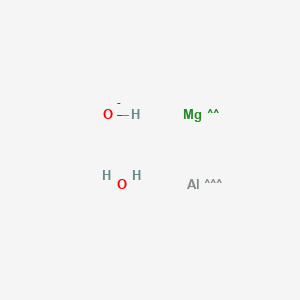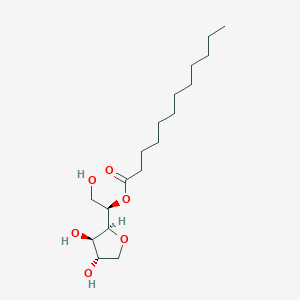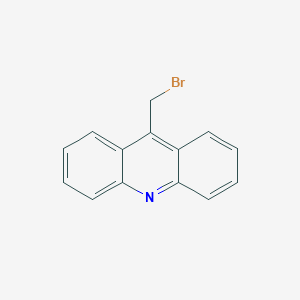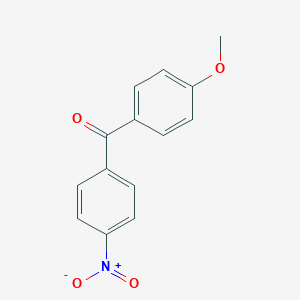
4-Methoxy-4'-nitrobenzophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Methoxy-4'-nitrobenzophenone involves multiple steps, starting from precursors such as 4-methoxy-1-nitrobenzene, which can be produced through the substitution of 4-chloro-1-nitrobenzene. This intermediate is then converted through a series of reactions, including reductive and diazotization processes, to yield 4-methoxyphenol with high efficiency. The yields in these synthesis steps are reported to be above 80%, indicating the effectiveness of the synthesis methodology employed (Jian, 2000).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-4'-nitrobenzophenone has been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. These studies provide detailed insights into the molecular vibrations, electronic properties, and intramolecular interactions within the compound. Theoretical calculations, such as those performed using density functional theory (DFT), complement these experimental techniques to offer a comprehensive understanding of the molecular structure (Srivastava et al., 2017).
Chemical Reactions and Properties
4-Methoxy-4'-nitrobenzophenone participates in various chemical reactions, highlighting its reactivity and functional versatility. For instance, its role in the Perkin cyclization of certain acids to form furans and dioxepins has been studied, showcasing its utility in synthesizing complex molecular structures. The specific conditions under which these reactions occur, such as temperature and solvent choice, significantly influence the yield and selectivity of the desired products (Kowalewska & Kwiecień, 2008).
Physical Properties Analysis
The physical properties of 4-Methoxy-4'-nitrobenzophenone, such as melting points and solubility, are crucial for its handling and application in various chemical processes. Studies focused on the thermochemical properties of similar methoxyphenols provide insights into the behavior of 4-Methoxy-4'-nitrobenzophenone under different conditions, including its interaction with solvents and its stability at various temperatures (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-4'-nitrobenzophenone, such as its reactivity towards nucleophiles and electrophiles, its potential to participate in hydrogen bonding, and its behavior in the presence of reducing or oxidizing agents, have been explored. These properties are influenced by the functional groups present in the molecule and their relative positions, which dictate the compound's overall reactivity and stability. The nitro and methoxy groups, in particular, play a significant role in determining the chemical behavior of 4-Methoxy-4'-nitrobenzophenone (Beake et al., 1994).
Applications De Recherche Scientifique
-
Organic Chemical Synthesis
-
Bioconversion of Lignin
- Summary of Application : A study has shown that engineered CYP199A4 peroxygenases can perform O-demethylation of various methoxy-substituted benzoic acid derivatives, including 4-methoxy-3-nitrobenzoic acid . This process is a key step for converting lignin-derived monomer compounds into high-value-added bioproducts .
- Methods of Application : The study engineered a hydrogen peroxide (H2O2) tunnel in CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris . This engineering enhanced the peroxygenase activity by regulating the inflow of H2O2 .
- Results or Outcomes : The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position . This indicates potential for O-demethylation of H- and G-type lignin monomers .
Safety And Hazards
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVSAELNVPXMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324396 | |
| Record name | 4-Methoxy-4'-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-nitrobenzophenone | |
CAS RN |
1151-94-6 | |
| Record name | 4-Methoxy-4′-nitrobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-4'-nitrobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1151-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-4'-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-METHOXY-PHENYL)-(4-NITRO-PHENYL)-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

